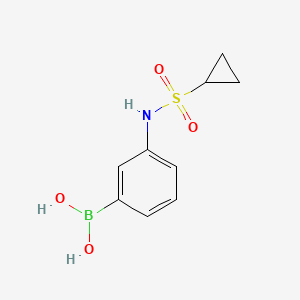

3-(Cyclopropanesulfonamido)phenylboronic acid

Description

BenchChem offers high-quality 3-(Cyclopropanesulfonamido)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropanesulfonamido)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[3-(cyclopropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKPMJFSMXUSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672919 | |

| Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-67-5 | |

| Record name | B-[3-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-(Cyclopropanesulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Design

In the landscape of modern medicinal chemistry, the rational design of small molecules with precisely tailored properties is paramount. 3-(Cyclopropanesulfonamido)phenylboronic acid, CAS number 1072945-67-5, represents a fascinating convergence of three key structural motifs, each contributing unique and valuable attributes to the overall molecular architecture. This guide provides a comprehensive overview of this compound, from its chemical rationale and synthesis to its potential applications in drug discovery and development. By understanding the interplay of the phenylboronic acid core, the sulfonamide linker, and the cyclopropyl group, researchers can unlock its potential as a versatile tool in the pursuit of novel therapeutics.

The phenylboronic acid moiety is a cornerstone of this molecule's functionality. Renowned for its ability to form reversible covalent bonds with diols, it is a key player in the development of sensors and targeted drug delivery systems.[1][2] Furthermore, boronic acids are recognized as potent inhibitors of various enzymes, particularly serine proteases, by mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4][5]

The sulfonamide group, a classic pharmacophore, imparts a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] Its inclusion in a molecule can significantly influence its pharmacokinetic profile and target engagement.

Finally, the cyclopropyl group is a modern tool in drug design, known for enhancing metabolic stability, increasing potency, and favorably influencing molecular conformation.[8][9][10][11] Its rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity for its target.[8]

This guide will delve into the synthesis, characterization, and potential applications of 3-(Cyclopropanesulfonamido)phenylboronic acid, offering a roadmap for its exploration in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Cyclopropanesulfonamido)phenylboronic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1072945-67-5 | N/A |

| Molecular Formula | C9H12BNO4S | N/A |

| Molecular Weight | 241.08 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |

| pKa | ~8.8 (predicted for the boronic acid group) | [1] |

Synthesis and Characterization

The synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid can be achieved through a straightforward and robust synthetic route, leveraging well-established chemical transformations. The proposed pathway involves the reaction of a commercially available starting material, 3-aminophenylboronic acid, with cyclopropanesulfonyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Detailed Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-(Cyclopropanesulfonamido)phenylboronic acid.

Characterization

The identity and purity of the synthesized 3-(Cyclopropanesulfonamido)phenylboronic acid should be confirmed using a combination of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm, a singlet for the NH proton, and characteristic signals for the cyclopropyl group protons. |

| ¹³C NMR | Aromatic carbons, and signals corresponding to the cyclopropyl carbons. |

| ¹¹B NMR | A broad singlet in the range of 26-30 ppm, characteristic of a trigonal planar sp²-hybridized boronic acid.[12][13] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Discovery and Development

The unique combination of functional groups in 3-(Cyclopropanesulfonamido)phenylboronic acid makes it a promising candidate for a variety of applications in drug discovery.

Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[3][14] It acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[4][5] This makes 3-(Cyclopropanesulfonamido)phenylboronic acid a potential inhibitor for a range of serine proteases implicated in diseases such as cancer, inflammation, and viral infections. The sulfonamide and cyclopropyl groups can be tailored to enhance potency and selectivity for specific protease targets.

Proposed Mechanism of Serine Protease Inhibition

Caption: Inhibition of a serine protease by the boronic acid.

Glucose Sensing and Drug Delivery

Phenylboronic acids are known to bind reversibly with cis-diols, such as those found in glucose.[15][16][17][18] This property can be exploited to develop glucose-responsive drug delivery systems for the treatment of diabetes.[15][16] 3-(Cyclopropanesulfonamido)phenylboronic acid could be incorporated into a polymer matrix, which would swell or shrink in response to changes in glucose concentration, thereby controlling the release of an encapsulated drug like insulin.

Targeted Drug Delivery

The ability of phenylboronic acids to bind to diols can also be used for targeted drug delivery to cells that overexpress certain glycoproteins, such as cancer cells.[19] The sulfonamide linker could be used to attach a cytotoxic agent, allowing for the selective delivery of the drug to the tumor site, thereby reducing off-target toxicity.

Suzuki-Miyaura Coupling

Phenylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[20][21][22][23] 3-(Cyclopropanesulfonamido)phenylboronic acid can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

3-(Cyclopropanesulfonamido)phenylboronic acid is a molecule of significant interest for researchers in drug discovery and development. Its unique combination of a phenylboronic acid, a sulfonamide, and a cyclopropyl group provides a versatile platform for the design of novel therapeutic agents. While further experimental validation is required to fully elucidate its biological activities, the foundational knowledge of its constituent functional groups strongly suggests its potential as an enzyme inhibitor, a component of glucose-responsive drug delivery systems, and a valuable building block in organic synthesis. This guide serves as a starting point for the exploration of this promising compound, encouraging further investigation into its synthesis, characterization, and application in the pursuit of new and effective medicines.

References

-

University of Johannesburg. A lipid with Lewis pair-mediated targeting and multiple stimuli-responsive delivery of antibiotics for bacterial infections. Available from: [Link]

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2025). Journal of Controlled Release.

- Design and discovery of boronic acid drugs. (2025).

-

Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021). National Institutes of Health. Available from: [Link]

-

Phenylboronic acid. Wikipedia. Available from: [Link]

-

Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Available from: [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PR Newswire. Available from: [Link]

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (2012). National Institutes of Health. Available from: [Link]

- Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). Optics Express.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

-

Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2012). National Institutes of Health. Available from: [Link]

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2006). National Institutes of Health. Available from: [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. Available from: [Link]

-

SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube. Available from: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. Available from: [Link]

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Available from: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025).

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

- Process for the preparation of substituted phenylboronic acids. Google Patents.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2016). PNAS. Available from: [Link]

-

Phenylboronic acid – preparation and application. (2024). Georganics. Available from: [Link]

- Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). RSC Publishing.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

-

Sulfonamide (medicine). Wikipedia. Available from: [Link]

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available from: [Link]

- Inhibition mechanism of peptide boronic acids against serine protease. (2021).

-

Inhibition of serine proteases by arylboronic acids. PubMed. Available from: [Link]

- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1:2) as a deep eutectic solvent. (2020).

- Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available from: [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available from: [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). National Institutes of Health. Available from: [Link]

- The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv.

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available from: [Link]

- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017).

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available from: [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-b.com [ajchem-b.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. scientificupdate.com [scientificupdate.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. OPG [opg.optica.org]

- 18. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 3-(Cyclopropanesulfonamido)phenylboronic Acid

This guide provides a comprehensive technical overview of 3-(Cyclopropanesulfonamido)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Core Concepts

3-(Cyclopropanesulfonamido)phenylboronic acid belongs to the versatile class of organoboron compounds known as boronic acids. These molecules are characterized by a C-B bond and two hydroxyl groups attached to the boron atom, rendering them as mild Lewis acids.[1] The subject of this guide is distinguished by two key functional groups attached to a central phenyl ring:

-

The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of the molecule's utility. It is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds, which is fundamental to the synthesis of countless pharmaceutical agents.[2][3] Furthermore, its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols is exploited in the development of sensors and targeted drug delivery systems.[2]

-

The Cyclopropanesulfonamido Moiety (-NHSO₂-cPr): This group significantly influences the molecule's electronic properties and steric profile. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a bioisostere of a carboxylic acid and engage in critical hydrogen bonding interactions with biological targets like enzymes.[4][5] The attached cyclopropyl ring introduces conformational rigidity and a unique spatial arrangement that can be leveraged to enhance binding affinity and metabolic stability in drug candidates.

The combination of these functionalities makes 3-(Cyclopropanesulfonamido)phenylboronic acid a highly valuable and versatile intermediate for creating complex molecular architectures with potential therapeutic applications.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is a prerequisite for its effective use in research and development. The key identifiers and properties of 3-(Cyclopropanesulfonamido)phenylboronic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BNO₄S | N/A |

| Molecular Weight | 241.07 g/mol | N/A |

| IUPAC Name | (3-(Cyclopropanesulfonamido)phenyl)boronic acid | N/A |

| Synonyms | 3-[(Cyclopropylsulfonyl)amino]phenylboronic acid | N/A |

| Physical Form | Solid | N/A |

| MDL Number | MFCD10699613 | N/A |

Synthesis and Purification: A Methodological Deep-Dive

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a robust and logical synthetic route can be designed based on well-established, analogous chemical transformations.[6][7] The proposed pathway involves two primary steps: sulfonylation of an aniline precursor followed by a borylation reaction.

Proposed Synthetic Workflow

The synthesis begins with a commercially available aminophenylboronic acid derivative, which is then reacted with cyclopropanesulfonyl chloride. This approach is a common method for forming sulfonamides.[6]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Cyclopropanesulfonamido)phenylboronic acid

Introduction

3-(Cyclopropanesulfonamido)phenylboronic acid is a bespoke synthetic building block of significant interest within contemporary drug discovery and development. Its structural motifs—a phenylboronic acid core functionalized with a cyclopropanesulfonamido group—suggest its utility in creating novel chemical entities with potential therapeutic applications, likely through Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety offers a versatile handle for carbon-carbon bond formation, while the sulfonamide group can modulate physicochemical properties and engage in key hydrogen bonding interactions with biological targets.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this intermediate is not merely academic; it is a critical prerequisite for its effective handling, reaction optimization, formulation, and eventual translation into a viable drug candidate. This guide provides a detailed exploration of the core physicochemical characteristics of 3-(Cyclopropanesulfonamido)phenylboronic acid, offering both theoretical grounding and practical, field-proven methodologies for its empirical characterization.

Physicochemical Landscape: An Expert's Perspective

While specific experimental data for 3-(Cyclopropanesulfonamido)phenylboronic acid is not extensively documented in public literature, we can infer its likely behavior based on its constituent parts and the well-established chemistry of related arylboronic acids.

The molecule's solubility and stability are governed by a delicate interplay between the acidic boronic acid group, the weakly acidic sulfonamide N-H, the aromatic ring, and the hydrophobic cyclopropyl group.

-

Acidity (pKa): Phenylboronic acid itself has a pKa of approximately 8.8.[1] The presence of the electron-withdrawing sulfonamido group at the meta-position is expected to lower the pKa of the boronic acid, making it a stronger Lewis acid. At physiological pH (~7.4), a significant portion of the boronic acid will exist in its neutral, trigonal form, but as the pH increases, it will convert to the more soluble, anionic tetrahedral boronate form.[2] This pH-dependent equilibrium is a cornerstone of its aqueous solubility profile.

-

Lipophilicity (LogP): The combination of the phenyl ring and the cyclopropyl group imparts a degree of lipophilicity. However, the polar sulfonamide and boronic acid groups will counteract this, suggesting the compound is likely to have moderate solubility in both polar organic solvents and, to a lesser extent, aqueous systems, particularly at varying pH values. A calculated LogP for the related (3-(Methylsulfonamido)phenyl)boronic acid is -1.26, indicating a preference for aqueous environments.[3]

Part 1: The Solubility Profile

A precise understanding of solubility is fundamental for designing synthetic reactions, purification strategies, and ultimately, for formulation development. Boronic acids are known for their variable solubility, which is heavily influenced by the solvent, pH, and temperature.

Causality Behind Experimental Choices in Solubility Determination

When determining solubility, the goal is to ascertain the thermodynamic equilibrium solubility—the maximum concentration of the compound that can dissolve in a given solvent system at a specific temperature. The choice of an experimental method must reflect this. A shake-flask method, for instance, is preferred as it allows sufficient time for the system to reach equilibrium, providing a more accurate and reproducible value than rapid kinetic solubility assays. The selection of solvents and buffers should mirror the intended applications, from organic synthesis (e.g., ethers, ketones) to physiological conditions (e.g., phosphate-buffered saline). Phenylboronic acids generally exhibit high solubility in ethers and ketones, and lower solubility in hydrocarbons.[4][5]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol provides a robust framework for determining the solubility of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Objective: To determine the thermodynamic solubility in various pharmaceutically relevant solvents and aqueous buffers.

Materials:

-

3-(Cyclopropanesulfonamido)phenylboronic acid (solid, high purity)

-

Selected organic solvents (e.g., Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Acetonitrile (ACN), Ethanol, Acetone)

-

Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV system

-

Syringe filters (0.45 µm, solvent-compatible)

Methodology:

-

Preparation: Add an excess amount of solid 3-(Cyclopropanesulfonamido)phenylboronic acid to a series of vials. The excess should be visually confirmed at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent and buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the slurries to equilibrate for at least 24-48 hours. This extended time is critical to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any fine particulates that could artificially inflate the concentration measurement.

-

Dilution and Analysis: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the diluted samples by a validated HPLC-UV method to determine the concentration.

-

Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from a known concentration of the compound.

Data Presentation: Solubility Summary

The results of the solubility study should be organized into a clear, concise table for easy interpretation.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~7 | 25 | Experimental Value |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value |

| Borate Buffer | 9.0 | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value |

| Tetrahydrofuran | N/A | 25 | Experimental Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Boronic acids, while generally stable solids, are susceptible to specific degradation pathways, particularly in solution.

Trustworthiness in Stability Assessment: A Self-Validating System

A robust stability study, often termed "forced degradation," is designed to be a self-validating system. By intentionally exposing the compound to harsh conditions (e.g., extreme pH, oxidation, light, heat), we can predict its long-term stability and identify potential degradation products. The inclusion of a control sample (un-stressed) and the use of a stability-indicating analytical method are crucial. A method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the parent compound while simultaneously resolving it from all its degradation products.

Key Degradation Pathways for Arylboronic Acids

-

Oxidative Deboronylation: This is a significant concern for boronic acids, especially in biological contexts.[6] Reactive oxygen species can oxidize the boronic acid, leading to the formation of the corresponding phenol and boric acid.[7] This pathway is often pH-dependent.

-

Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene (in this case, cyclopropanesulfonanilide). This degradation is known to be influenced by pH, with studies showing it can be rapid under both acidic and basic conditions, and slowest around pH 5.[8]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

-

3-(Cyclopropanesulfonamido)phenylboronic acid solution (e.g., 1 mg/mL in ACN/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation: Prepare multiple vials of the compound solution. One vial will serve as the control and will be stored at ambient temperature in the dark.

-

Acid Hydrolysis: To one vial, add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: To another vial, add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: To a third vial, add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Place one vial in an oven at a controlled elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Place one vial in a photostability chamber according to ICH Q1B guidelines.

-

Time Points: Store all samples (including the control) and analyze them at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze each sample using an HPLC-UV/MS method.

-

Chromatography: Use a gradient elution method to ensure separation of the parent peak from any new peaks (degradants).

-

Detection: Monitor the parent compound's peak area (UV) to determine the extent of degradation. Use the mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of any new peaks to help elucidate their structures.

-

-

Mass Balance: Aim to achieve a mass balance close to 100%, where the decrease in the parent compound's concentration is accounted for by the increase in the concentration of the degradation products.

Data Presentation: Stability Summary

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants (m/z) |

| Control (Ambient, Dark) | 24 | Experimental Value | None Detected |

| 0.1 M HCl (60 °C) | 24 | Experimental Value | Experimental Value |

| 0.1 M NaOH (Ambient) | 24 | Experimental Value | Experimental Value |

| 3% H₂O₂ (Ambient) | 24 | Experimental Value | Experimental Value |

| Thermal (60 °C) | 24 | Experimental Value | Experimental Value |

| Photolytic (ICH Q1B) | 24 | Experimental Value | Experimental Value |

Visualization: Plausible Degradation Pathways

Caption: Potential Degradation Pathways for Arylboronic Acids.

Conclusion and Recommendations

3-(Cyclopropanesulfonamido)phenylboronic acid is a molecule with high potential in synthetic and medicinal chemistry. However, its effective use is contingent upon a thorough characterization of its solubility and stability. Based on the principles outlined in this guide, it is anticipated that the compound will exhibit pH-dependent aqueous solubility and will be susceptible to both oxidative and hydrolytic (protodeboronation) degradation, particularly in solution.

For researchers, it is recommended to:

-

Store the solid compound in a cool, dry, and dark environment.

-

For solution-phase reactions, consider using anhydrous solvents and an inert atmosphere to minimize oxidative degradation.

-

When using aqueous media, be mindful of the pH, as it will affect both solubility and stability. Buffering around pH 5 may offer a compromise for stability against protodeboronation. [8]

-

Always use a stability-indicating analytical method to monitor the integrity of the compound during use and storage.

By following the detailed protocols and understanding the underlying chemical principles presented here, scientists and developers can confidently handle, utilize, and formulate 3-(Cyclopropanesulfonamido)phenylboronic acid, thereby accelerating their research and development programs.

References

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

-

Phenylboronic acid - Wikipedia. Wikipedia. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. [Link]

-

Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

3-(Cyclopropylmethoxy)phenylboronic acid. PubChem. [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

-

Phenylboronic Acid Solid Phase Extraction Cleanup and Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Florfenicol Amine in Fish Muscles. (2015). PubMed. [Link]

-

Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]

-

Fig. 2 GC-MS profiles of phenylboronic acid PBA derivatives resulting... ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

(PDF) Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. ResearchGate. [Link]

-

Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. [Link]

-

A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024). PubMed. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

-

Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Twente. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

-

ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. [Link]

-

Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). Cheméo. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Cyclopropanesulfonamido)phenylboronic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(Cyclopropanesulfonamido)phenylboronic acid, a key building block in contemporary drug discovery and development.[1] Recognizing the critical importance of verifying molecular structure and purity, this document outlines the principles, protocols, and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating expert insights with established methodologies, this guide serves as an essential resource for researchers and scientists, ensuring the generation of reliable and reproducible data.

Introduction: The Role of Spectroscopic Analysis in Drug Discovery

3-(Cyclopropanesulfonamido)phenylboronic acid is a molecule of significant interest in medicinal chemistry. Its constituent parts—a phenylboronic acid, a sulfonamide linker, and a cyclopropyl group—are all prevalent motifs in modern pharmaceuticals. Boronic acids are versatile intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures.[2][3] The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial drugs and other therapeutic agents.[1][4]

Given its role as a critical starting material, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed walkthrough of the necessary spectroscopic analyses, explaining not just the "how" but also the "why" behind each experimental choice.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a thorough understanding of the molecule's structure. The key to interpreting spectroscopic data is to break down the molecule into its constituent functional groups and predict how each will manifest in the various spectra.

Caption: Key functional groups of the target molecule.

Our analytical workflow will systematically probe these regions to build a complete structural picture.

Caption: Overall analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will focus on ¹H and ¹³C NMR.

Rationale and Experimental Choices

-

¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For our molecule, it will be crucial for identifying the signals from the aromatic ring, the NH of the sulfonamide, and the unique upfield signals of the cyclopropyl group.

-

¹³C NMR: This provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., alkane, aromatic, etc.).[5]

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar boronic acid and sulfonamide functionalities. Importantly, the acidic protons of the B(OH)₂ and NH groups are often observable in DMSO-d₆, whereas they might exchange too rapidly in other solvents like D₂O or CD₃OD.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 3-(Cyclopropanesulfonamido)phenylboronic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Acquisition:

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans. The spectral width should encompass a range from -1 to 12 ppm.[7]

-

For ¹³C NMR, a proton-decoupled experiment is standard. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons. The spectral width should cover 0 to 180 ppm.[7]

-

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (broad) | 1H | N -H | The sulfonamide proton is acidic and often appears as a broad singlet downfield. |

| ~8.0 | Singlet (broad) | 2H | B(O -H)₂ | The boronic acid protons are also acidic and exchangeable, typically appearing as a very broad singlet. |

| 7.2 - 7.8 | Multiplet | 4H | Ar-H | The four protons on the meta-substituted aromatic ring will form a complex multiplet pattern in the typical aromatic region. |

| ~2.9 | Multiplet | 1H | S-CH | The single proton on the cyclopropyl ring attached to the sulfur will be deshielded by the sulfonamide group. |

| 0.8 - 1.0 | Multiplet | 4H | CH₂ -CH₂ | The four protons on the two CH₂ groups of the cyclopropyl ring are highly shielded and appear characteristically upfield.[8][9] |

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 120 - 140 | Ar-C | Aromatic carbons typically appear in this range. Expect six signals, though some may overlap. The carbon attached to the boron (C-B) may be broader or have a lower intensity.[5] |

| ~32 | S-C H | The methine carbon of the cyclopropyl group, shifted downfield by the attached sulfur. |

| ~6 | C H₂-C H₂ | The methylene carbons of the cyclopropyl ring are highly shielded, appearing at a very characteristic upfield chemical shift, sometimes even below 0 ppm.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different bonds vibrate at characteristic frequencies.

Rationale and Experimental Choices

The primary goal is to confirm the presence of the B-O, O-H, N-H, S=O, and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-IR

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3400 - 3200 (broad) | O-H stretch | B(O -H )₂ | The hydrogen-bonded O-H groups of the boronic acid produce a strong, broad absorption. |

| ~3250 | N-H stretch | N -H | The N-H stretch of the sulfonamide group.[10] |

| 3100 - 3000 | C-H stretch (sp²) | Ar-C -H | Aromatic C-H stretching vibrations. |

| ~2950 | C-H stretch (sp³) | Cyclopropyl-C -H | Aliphatic C-H stretching vibrations.[11] |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Characteristic double bond stretching of the phenyl ring. |

| ~1350 & ~1160 | Asymmetric & Symmetric S=O stretch | S =O ₂ | The two strong, characteristic stretching bands for the sulfonyl group are definitive identifiers for a sulfonamide.[12] |

| ~1310 | B-O stretch | B -O | The boron-oxygen single bond stretch is a key indicator of the boronic acid moiety.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the most definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Rationale and Experimental Choices

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The LC component can confirm the purity of the sample, while the MS provides mass information.

-

Ionization Mode: ESI in negative mode (ESI-) is often preferred for boronic acids and sulfonamides, as they can be readily deprotonated to form [M-H]⁻ ions.[2]

-

High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient, for example, from water with 0.1% formic acid (Mobile Phase A) to acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid aids in ionization.

-

-

Mass Spectrometry:

-

Set the instrument to scan in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to determine which provides a better signal.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Formula: C₉H₁₂BNO₄S

-

Monoisotopic Mass: 257.0532 g/mol

-

Expected Ions:

-

Negative Mode (ESI-): The most likely observed ion will be the deprotonated molecule, [M-H]⁻, at m/z 256.0459 . This is the primary target for identification.

-

Positive Mode (ESI+): The protonated molecule, [M+H]⁺, at m/z 258.0605 may also be observed.

-

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can provide further structural confirmation. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of ~64 Da.[14][15] Therefore, fragmentation of the [M+H]⁺ ion may yield a fragment at m/z 194.

Conclusion: A Self-Validating System

The structural elucidation of 3-(Cyclopropanesulfonamido)phenylboronic acid is a self-validating process when these orthogonal spectroscopic techniques are used in concert. NMR confirms the precise arrangement of the carbon and hydrogen skeleton. IR spectroscopy provides rapid confirmation of all critical functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. This integrated analytical approach ensures the identity, structure, and purity of the material, providing the confidence necessary for its application in research and drug development.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

-

Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. Available at: [Link]

-

1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... ResearchGate. Available at: [Link]

-

Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. Available at: [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. Available at: [Link]

-

GC-MS profiles of phenylboronic acid PBA derivatives resulting... ResearchGate. Available at: [Link]

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

-

Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. ResearchGate. Available at: [Link]

-

Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications. Available at: [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. ChemRxiv. Available at: [Link]

-

Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Available at: [Link]

-

ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. Available at: [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available at: [Link]

-

Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Royal Society of Chemistry. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. Available at: [Link]

Sources

- 1. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 3. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. znaturforsch.com [znaturforsch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Potential of 3-(Cyclopropanesulfonamido)phenylboronic Acid Derivatives: A Technical Guide to Preliminary Screening for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 3-(cyclopropanesulfonamido)phenylboronic acid derivatives presents a compelling scaffold for the development of novel therapeutics. The incorporation of a boronic acid moiety, a known pharmacophore capable of reversible covalent interactions, with a cyclopropanesulfonamide group, which can impart favorable physicochemical properties, creates a class of compounds with significant potential, particularly as enzyme inhibitors. This in-depth technical guide provides a comprehensive framework for the preliminary screening of these derivatives, designed to efficiently identify promising hit compounds and guide their progression into the drug discovery pipeline. This guide emphasizes a logical, data-driven approach, integrating cytotoxicity assessment, primary target engagement, and early ADME profiling to build a robust initial data package for lead generation.

Introduction: The Rationale for a Focused Screening Approach

The journey of a novel chemical entity from synthesis to a viable drug candidate is a multi-stage process where early, informed decisions are critical to success. The preliminary screening phase serves as the initial gatekeeper, tasked with identifying compounds that possess both the desired biological activity and drug-like properties. For 3-(cyclopropanesulfonamido)phenylboronic acid derivatives, a targeted screening strategy is paramount.

The boronic acid functional group is a well-established "warhead" for targeting the active site of certain enzymes, most notably serine proteases.[1][2] The boron atom can form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition. The phenylsulfonamide portion of the molecule can engage in various non-covalent interactions within the enzyme's binding pocket, contributing to both affinity and selectivity. Furthermore, the cyclopropyl group can enhance metabolic stability and introduce conformational rigidity, which can be advantageous for target binding.

Given this strong mechanistic rationale, this guide proposes a preliminary screening cascade centered on the evaluation of these derivatives as serine protease inhibitors. Serine proteases are a large and diverse family of enzymes implicated in a wide range of physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.[3]

This guide will delineate a step-by-step methodology for a comprehensive preliminary screening campaign, encompassing:

-

Initial Cytotoxicity Assessment: To identify and deprioritize compounds with inherent cellular toxicity early in the process.

-

Primary Enzyme Inhibition Screening: To identify "hit" compounds that exhibit inhibitory activity against a representative serine protease.

-

Secondary Screening and Selectivity Profiling: To confirm the activity of hits and assess their selectivity against a panel of related proteases.

-

Mechanism of Inhibition Studies: To elucidate the mode of action of the most promising candidates.

-

Early ADME Profiling: To evaluate the metabolic stability of the lead compounds.

The Preliminary Screening Cascade: A Phased Approach

A successful preliminary screening campaign is structured as a funnel, progressively narrowing the number of compounds based on increasingly stringent criteria. This approach conserves resources by focusing on the most promising candidates.

Figure 1: A visual representation of the proposed preliminary screening cascade for 3-(Cyclopropanesulfonamido)phenylboronic acid derivatives.

Experimental Protocols and Methodologies

Phase 1: Foundational Assessment

The initial phase aims to rapidly assess the general viability and primary activity of the compound library.

Rationale: Assessing cytotoxicity at the outset is a critical step to eliminate compounds that exhibit broad cellular toxicity, which can lead to misleading results in target-based assays and are unlikely to be viable drug candidates.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally correlated with cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if oncology is the therapeutic area of interest) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the cell plate with 100 µL of the compound-containing medium. Include vehicle control (medium with the same percentage of DMSO) and positive control (a known cytotoxic agent) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Cytotoxicity Data

| Compound ID | CC50 (µM) |

| Derivative 1 | > 100 |

| Derivative 2 | 25.4 |

| Derivative 3 | > 100 |

| ... | ... |

Table 1: Example of a summary table for cytotoxicity data. Compounds with a high CC50 value (low cytotoxicity) are prioritized.

Rationale: A single-point assay is a high-throughput method to quickly identify compounds that inhibit the target enzyme at a single, relatively high concentration.[6] For this class of compounds, a representative and commercially available serine protease such as chymotrypsin or trypsin can be used for the primary screen.[7]

Experimental Protocol: Fluorogenic Serine Protease Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

-

Enzyme Stock: Prepare a stock solution of human chymotrypsin or trypsin in assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 30 minutes.

-

Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin) in DMSO. The final substrate concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.

-

Test Compounds: Prepare 10 mM stock solutions of the test compounds in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of assay buffer to each well.

-

Add 50 nL of the test compound solution (final concentration of 10 µM). Include positive control (a known inhibitor) and negative control (DMSO) wells.

-

Add 5 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 5 µL of the substrate solution.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound relative to the DMSO control.

Hit Criteria: Compounds exhibiting >50% inhibition at 10 µM are typically considered "hits" and are advanced to the next phase.

Phase 2: Hit Confirmation and Characterization

This phase focuses on confirming the activity of the initial hits and gaining a deeper understanding of their inhibitory properties.

IC50 Determination

Rationale: To quantify the potency of the hit compounds, a dose-response curve is generated to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Experimental Protocol: This is performed using the same fluorogenic assay as the primary screen, but with a range of inhibitor concentrations (typically an 8- to 12-point, 3-fold serial dilution starting from 100 µM).

Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values

| Compound ID | IC50 (µM) |

| Hit 1 | 2.5 |

| Hit 2 | 15.1 |

| Hit 3 | 0.8 |

| ... | ... |

Table 2: Example of a summary table for IC50 values. More potent compounds have lower IC50 values.

Secondary Screen: Serine Protease Selectivity Panel

Rationale: To assess the selectivity of the hit compounds, they should be tested against a panel of related serine proteases.[9][10] High selectivity is a desirable trait for a drug candidate as it can minimize off-target effects. The panel should include proteases from the same family (e.g., chymotrypsin-like, trypsin-like) as well as more distantly related serine proteases.

Experimental Protocol: The IC50 values for the hit compounds are determined against a panel of serine proteases (e.g., trypsin, elastase, thrombin, Factor Xa) using appropriate fluorogenic substrates for each enzyme.

Data Analysis: Compare the IC50 values across the protease panel to determine the selectivity profile of each compound. A compound is considered selective if it is significantly more potent against the primary target than other proteases.

Mechanism of Inhibition Studies

Rationale: Understanding how a compound inhibits its target is crucial for lead optimization.[11][12] For reversible inhibitors, it is important to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Protocol: Enzyme Kinetics

-

Varying Substrate Concentration: Perform the enzyme inhibition assay with a fixed concentration of the inhibitor (e.g., at its IC50 or Ki) and varying concentrations of the substrate (e.g., from 0.2 x Km to 10 x Km).

-

Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) and Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Figure 2: A simplified diagram illustrating the different modes of reversible enzyme inhibition.

Phase 3: Early Drug-Likeness Evaluation

This final phase of preliminary screening provides an initial assessment of the "drug-likeness" of the most promising compounds.

Metabolic Stability Assessment

Rationale: Poor metabolic stability can lead to rapid clearance of a compound in vivo, resulting in low bioavailability and a short duration of action. The in vitro microsomal stability assay is a common method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Experimental Protocol: Microsomal Stability Assay

-

Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human and other species of interest) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Data Presentation: Metabolic Stability Data

| Compound ID | Human Liver Microsome t1/2 (min) |

| Hit 1 | 45 |

| Hit 3 | > 60 |

| ... | ... |

Table 3: Example of a summary table for metabolic stability data. Compounds with a longer half-life are generally more desirable.

Physicochemical Property Analysis

Rationale: The physicochemical properties of a compound, such as solubility, lipophilicity (LogP/LogD), and pKa, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] These properties should be assessed for the most promising hits.

Methodologies:

-

Solubility: Can be determined using various methods, including nephelometry or HPLC-based techniques.

-

Lipophilicity (LogD): Typically measured by the shake-flask method or calculated using computational models.

-

pKa: Can be determined by potentiometric titration or UV-spectrophotometry.

Conclusion and Future Directions

The preliminary screening cascade outlined in this technical guide provides a robust and efficient framework for the initial evaluation of 3-(cyclopropanesulfonamido)phenylboronic acid derivatives. By systematically assessing cytotoxicity, on-target activity, selectivity, mechanism of action, and early ADME properties, researchers can confidently identify and prioritize the most promising compounds for further development. The data generated from this cascade will form a solid foundation for subsequent hit-to-lead optimization efforts, ultimately accelerating the discovery of novel therapeutics from this exciting chemical class.[15]

References

-

Koehler, M. F. T. (2016). Boron in Medicinal Chemistry. In Boron-Based Compounds (pp. 1-34). Springer, Cham. [Link]

-

Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

-

Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

-

Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

-

Ring, B., Wrighton, S. A., & Mohutsky, M. (2021). Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance. In Methods in Molecular Biology (Vol. 2342, pp. 29-50). Humana, New York, NY. [Link]

-

Taliani, S., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 58(14), 5445–5458. [Link]

-

Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

-

The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of physicochemical properties on drug distribution and metabolism. Journal of medicinal chemistry, 50(21), 5063-5080. [Link]

-

Taliani, S., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 58(14), 5445–5458. [Link]

-

Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875. [Link]

-

Groutas, W. C., Kuang, R., Ruan, S., & Pu, H. (2003). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Bioorganic & Medicinal Chemistry, 11(13), 2841-2845. [Link]

-

Kamarudin, M. N. A., & Othman, F. (2019). Study of the in vitro cytotoxicity testing of medical devices. Experimental and therapeutic medicine, 17(2), 1183–1189. [Link]

-

Wikipedia. (2024, January 26). Enzyme inhibitor. [Link]

-

BPS Bioscience. (n.d.). Protease Screening and Profiling Services. Retrieved from [Link]

-

Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved from [Link]

-

University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]

-

Rodrigues, M. P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 938558. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

-

Barril, X. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach [Video]. YouTube. [Link]

-

Orhan, I. E., et al. (2024). Screening Study on Serine Protease Inhibitory Activity of 10 Plant Species. Chemistry & Biodiversity, e202301844. [Link]

-

Divakar, S., & Ullah, A. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Pharmacognosy and Phytochemistry, 14(1), 1-6. [Link]

-

Walker, B., & Lynas, J. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1005835. [Link]

-

Astashkina, A., & Grainger, D. W. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 16(1), 103. [Link]

-

Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Walker, B., & Lynas, J. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in chemistry, 10, 1005835. [Link]

-

ResearchGate. (n.d.). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

-

Rungsa, S., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Journal of Applied Toxicology, 45(1), 1-15. [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of physicochemical properties on drug distribution and metabolism. Journal of medicinal chemistry, 50(21), 5063-5080. [Link]

-

Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3844-3851. [Link]

-

Taliani, S., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 58(14), 5445–5458. [Link]

-

García-Molina, F., et al. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 21(18), 6843. [Link]

-

Li, J., & Chen, X. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10984. [Link]

-

Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]

Sources

- 1. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]